3-{5-Chloro-4-[(2,4-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid
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Overview
Description
3-{5-Chloro-4-[(2,4-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a pyridazinone ring, an adamantane moiety, and a carboxylic acid group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Chloro-4-[(2,4-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of a suitable hydrazine derivative with a diketone. This reaction is usually carried out in the presence of a catalyst and under reflux conditions.
Introduction of the Adamantane Moiety: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of adamantane with a suitable electrophile in the presence of a Lewis acid catalyst.
Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated reaction monitoring systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the pyridazinone ring, potentially leading to the formation of dihydropyridazinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Hydroxylated derivatives of the adamantane moiety.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted derivatives at the chloro and amino groups.
Scientific Research Applications
3-{5-Chloro-4-[(2,4-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 3-{5-Chloro-4-[(2,4-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-{5-Chloro-4-[(2,4-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid: This compound is unique due to the presence of the adamantane moiety, which is not commonly found in similar compounds.
Other Pyridazinone Derivatives: These compounds share the pyridazinone ring but lack the adamantane moiety, making them less structurally complex.
Uniqueness
The presence of the adamantane moiety in This compound makes it unique compared to other pyridazinone derivatives. This structural feature can confer additional stability and specific binding properties, making the compound particularly valuable in certain applications.
Properties
Molecular Formula |
C23H26ClN3O5 |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
3-[5-chloro-4-(2,4-dimethoxyanilino)-6-oxopyridazin-1-yl]adamantane-1-carboxylic acid |
InChI |
InChI=1S/C23H26ClN3O5/c1-31-15-3-4-16(18(6-15)32-2)26-17-11-25-27(20(28)19(17)24)23-9-13-5-14(10-23)8-22(7-13,12-23)21(29)30/h3-4,6,11,13-14,26H,5,7-10,12H2,1-2H3,(H,29,30) |
InChI Key |
JTQLDNBLLDAEDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)C(=O)O)Cl)OC |
Origin of Product |
United States |
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